

Dihydromyricetin (DHM) as a Therapeutic Agent in Liver Injury: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potent hepatoprotective effects across various models of liver injury, including those induced by alcohol, toxins, high-fat diets, and ischemia-reperfusion.[1][3][4] This document provides a comprehensive overview of the application of DHM in liver injury models, detailing experimental protocols and summarizing key quantitative data to facilitate further research and development. DHM is reported to have multiple protective effects against chemical-induced liver injuries through its antioxidant and anti-inflammatory properties.[2][5]

Therapeutic Effects of DHM in Various Liver Injury Models

DHM has shown remarkable efficacy in mitigating liver damage in several well-established experimental models. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, apoptosis, and lipid metabolism. [3][4]



Alcohol-Induced Liver Disease (ALD)

In animal models of ALD, DHM has been shown to protect the liver by enhancing alcohol metabolism and reducing lipid accumulation.[6] It ameliorates ethanol-induced steatosis, inflammation, and subsequent liver injury.[6] A key mechanism involves the modulation of enzymes responsible for alcohol metabolism.[6] Clinical trials are also underway to assess the safety and optimal dosing of DHM in humans for alcohol-associated liver disease.[5][7]

Non-Alcoholic Fatty Liver Disease (NAFLD)

DHM has demonstrated significant therapeutic effects in models of NAFLD by regulating lipid and glucose metabolism.[3][4] It can alleviate hepatic steatosis and inflammation.[3] One of the proposed mechanisms is the modulation of gut microbiota and the subsequent inhibition of inflammatory signaling pathways like TLR4/NF-κB.[8] In a clinical trial involving patients with NAFLD, DHM supplementation led to improvements in liver enzymes, glucose control, and lipid profiles.[1][3]

Chemical-Induced Liver Injury

DHM provides protection against liver damage caused by various hepatotoxins, including carbon tetrachloride (CCl4), thioacetamide (TAA), and aflatoxin B1 (AFB1).[9][10][11] It mitigates toxin-induced hepatocyte necrosis, apoptosis, and inflammation.[3][9] The protective effects are often attributed to its strong antioxidant and anti-inflammatory properties.[9]

Ischemia-Reperfusion (I/R) Injury

In models of hepatic I/R injury, DHM has been found to reduce hepatocellular damage by inducing autophagy.[12] This protective effect is mediated through the activation of the AMPK/FOXO3a signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of **Dihydromyricetin** in different liver injury models.

Table 1: Alcohol-Induced Liver Injury Models



| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
|---------------|--------------------------|-------------------------|---|-----------|
| C57BL/6J Mice | 5 and 10 mg/kg (i.p.) | Chronic EtOH feeding | Reduced liver steatosis, triglycerides, and liver injury markers (ALT, AST). Increased activation of AMPK. | [13] |
| C57BL/6 Mice | Not specified | 6 weeks | Protective effect associated with autophagy induced by the interaction of P62 and the Keap1-Nrf2 system. | [3] |

Table 2: Non-Alcoholic Fatty Liver Disease (NAFLD) Models



| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
|-------------------------|---------------|-----------------------|---|-----------|
| Mouse Model | Not specified | Not specified | Alleviates NAFLD by regulating lipid/glucose metabolism. | [3] |
| Human Clinical Trial | Not specified | Not specified | Lowered TNF-α and cytokeratin- 18, and improved liver enzymes. | [3] |
| Mouse Model | Not specified | Not specified | Modulates intestinal flora and inhibits the TLR4/NF-κB signaling pathway. | [8] |

Table 3: Chemical-Induced Liver Injury Models



| Animal Model | Inducing Agent | DHM Dosage | Treatment Duration | Key Findings | Reference |
|-----------------|-----------------------------------|-------------------------------------|-----------------------------------|--|-----------|
| C57BL/6 Mice | Carbon Tetrachloride (CCl4) | 80 mg/kg and 150 mg/kg (oral) | 4 days after CCl4 treatment | Decreased serum ALT, AST, IL-1β, IL-6, and TNF-α. Increased serum albumin and SOD. Reduced apoptosis and increased proliferation of hepatocytes. | [9] |
| Mice | Aflatoxin B1 (AFB1) | 200 mg/kg | Not specified | Reduced serum ALT and AST. Attenuated hepatic histopathologi cal damage. Inhibited oxidative stress and apoptosis. | [10] |
| Mice | Thioacetamid e (TAA) | Not specified | Not specified | Improved liver structure and reduced oxidative stress and hepatotoxicity indices. | [2][11] |



Reversed
liver fibrosis
by
suppressing
inflammation
via the
PI3K/Akt/NFκB pathway.

Table 4: Ischemia-Reperfusion (I/R) Injury Model

| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
|--------------|-----------------------|-----------------------|---|-----------|
| C57BL/6 Mice | 100 mg/kg (gavage) | 7 days | Reduced liver I/R injury by inducing autophagy via the AMPK/FOXO3a signaling pathway. Decreased serum ALT and cleaved-caspase-3 levels. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of DHM in liver injury models.

Protocol 1: Induction of Alcohol-Induced Liver Injury in Mice

Objective: To establish a mouse model of chronic alcohol-induced liver injury.

Materials:



- Male C57BL/6J mice
- Ethanol (EtOH)
- Liquid diet
- **Dihydromyricetin** (DHM)
- Saline
- Intraperitoneal (i.p.) injection supplies

Procedure:

- Acclimatize mice for at least one week with free access to food and water.
- Divide mice into experimental groups: (1) Control (water-fed + saline i.p.), (2) EtOH-fed + saline i.p., (3) EtOH-fed + DHM i.p. (5 mg/kg), (4) EtOH-fed + DHM i.p. (10 mg/kg).[13]
- For the EtOH-fed groups, provide a liquid diet containing ethanol. Gradually increase the ethanol concentration to allow for adaptation.
- Administer DHM or saline via intraperitoneal injection daily for the duration of the study.
- At the end of the treatment period, collect blood and liver tissue samples for biochemical and histological analysis.

Protocol 2: Induction of Carbon Tetrachloride (CCI4)-Induced Acute Liver Injury in Mice

Objective: To induce acute chemical liver injury in mice using CCl4.

Materials:

- C57BL/6 mice
- Carbon Tetrachloride (CCl4)



- · Corn oil
- Dihydromyricetin (DHM)
- 0.5% sodium carboxymethylcellulose (CMC-Na)
- Oral gavage supplies

Procedure:

- Acclimatize mice for at least two weeks under standard laboratory conditions.
- Induce acute liver injury by a single intraperitoneal injection of CCI4 (1 mL/kg body weight),
 diluted 1:3 in corn oil.[9]
- Two hours after CCl4 injection, begin oral administration of DHM (80 mg/kg or 150 mg/kg body weight) dissolved in 0.5% CMC-Na.[9]
- Continue DHM treatment once daily for 4 consecutive days.[9] The control group receives an equal volume of the vehicle (0.5% CMC-Na).
- Collect serum and liver tissue samples at various time points (e.g., days 1, 2, 3, 5, and 7)
 after CCl4 treatment for analysis of liver injury markers and histology.[9]

Protocol 3: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice

Objective: To establish a diet-induced model of NAFLD in mice.

Materials:

- Male C57BL/6 mice
- Control diet
- High-fat diet (HFD)
- Dihydromyricetin (DHM)



Oral gavage supplies

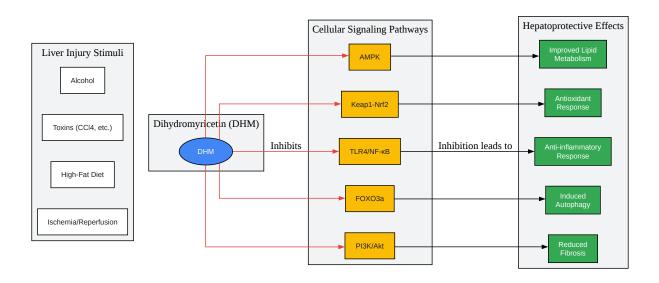
Procedure:

- Acclimatize mice to laboratory conditions.
- Divide mice into groups: (1) Control diet, (2) High-fat diet (HFD), (3) HFD + DHM.
- Feed the respective diets to the mice for a specified period (e.g., 8-16 weeks) to induce NAFLD.
- Administer DHM orally to the treatment group daily.
- At the end of the study, collect blood and liver samples to assess liver function, lipid accumulation, inflammation, and gut microbiota composition.[8]

Signaling Pathways and Mechanisms of Action

DHM exerts its hepatoprotective effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms.

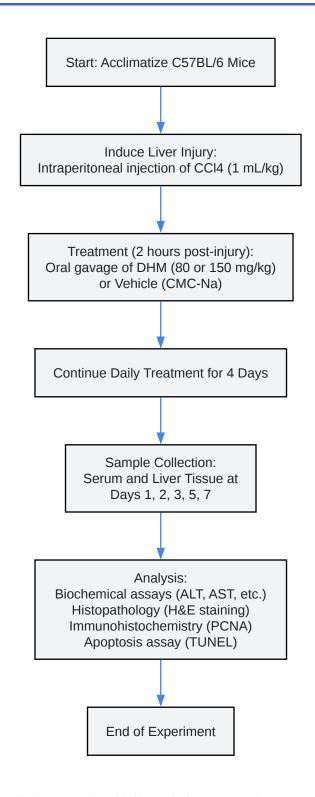




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Caption: Key signaling pathways modulated by DHM in liver injury.





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Caption: Experimental workflow for CCl4-induced liver injury model.

Conclusion



Dihydromyricetin has consistently demonstrated significant therapeutic potential in a variety of preclinical liver injury models. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and metabolism, makes it a promising candidate for the development of novel therapies for liver diseases. The data and protocols presented in this document provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the hepatoprotective properties of DHM. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients with liver disease.[4][5]

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